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Compound of Interest

Compound Name: AKT-IN-14 free base

Cat. No.: B12397698 Get Quote

In the landscape of targeted cancer therapy, inhibitors of the serine/threonine kinase AKT are of

significant interest due to the central role of the PI3K/AKT/mTOR signaling pathway in

promoting cell survival and proliferation. This guide provides a comparative evaluation of the

novel AKT inhibitor, AKT-IN-14 free base, alongside other well-characterized AKT inhibitors

currently in clinical development: Capivasertib (AZD5363), Ipatasertib (GDC-0068), and MK-

2206. The assessment focuses on the therapeutic index, a critical measure of a drug's safety

and efficacy.

Efficacy and Potency: A Comparative Analysis
The efficacy of a kinase inhibitor is often quantified by its half-maximal inhibitory concentration

(IC50), which represents the concentration of the drug required to inhibit the activity of the

target kinase by 50%. A lower IC50 value indicates greater potency.

AKT-IN-14 free base has demonstrated high potency against the three isoforms of AKT, with

IC50 values of <0.01 nM for AKT1, 1.06 nM for AKT2, and 0.66 nM for AKT3[1]. This positions

it as a highly potent pan-AKT inhibitor. For comparison, the IC50 values and other relevant

efficacy data for the comparator molecules are summarized in the table below.
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Inhibitor Target(s) IC50 (AKT1) IC50 (AKT2) IC50 (AKT3) Notes

AKT-IN-14

free base
AKT1/2/3 <0.01 nM 1.06 nM[1] 0.66 nM[1]

Potent pan-

AKT inhibitor.

Capivasertib

(AZD5363)
AKT1/2/3 Not specified Not specified Not specified

ATP-

competitive

pan-AKT

inhibitor[2].

Active in

SCLC cell

lines at

clinically

achievable

ranges[3].

Ipatasertib

(GDC-0068)
AKT1/2/3 Not specified Not specified Not specified

ATP-

competitive

inhibitor of all

three AKT

isoforms[4]

[5]. Potent in

preclinical

models with

AKT

activation[4].

MK-2206 AKT1/2/3 5 nM[6] 12 nM[6] 65 nM[6]

Allosteric

pan-AKT

inhibitor[6][7]

[8]. Median

relative IC50

of 2.2µM

across a

panel of

cancer cell

lines[9].
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Toxicity Profile and Therapeutic Index Evaluation
The therapeutic index (TI) is a quantitative measurement of the relative safety of a drug. It is a

comparison of the amount of a therapeutic agent that causes the therapeutic effect to the

amount that causes toxicity. A higher therapeutic index is preferable as it indicates a wider

margin between the effective dose and the toxic dose. The TI is typically calculated as the ratio

of the 50% toxic dose (TD50) or lethal dose (LD50) to the 50% effective dose (ED50).

A comprehensive evaluation of the therapeutic index of AKT-IN-14 free base is currently

limited by the lack of publicly available preclinical toxicology data, specifically LD50 or TD50

values. This is not uncommon for a compound in the research phase.

For the comparator inhibitors, while specific LD50 values are not readily available in the public

domain, preclinical and clinical studies provide insights into their toxicity profiles.

Inhibitor Toxicity Data and Observations

AKT-IN-14 free base
No publicly available toxicology data (LD50 or

TD50).

Capivasertib (AZD5363)

Dose-limiting toxicities in humans include

hyperglycemia, diarrhea, and maculopapular

rash[10]. Preclinical studies in dogs showed

cardiac effects at 30 mg/kg/day[11].

Ipatasertib (GDC-0068)

Generally well-tolerated in a Phase I study, with

most adverse events being grade 1-2

gastrointestinal issues[4][5].

MK-2206

A maximum tolerated dose (MTD) of 180 mg/kg

was established in mice, with some treatment-

related deaths observed at this dose[9]. In a

clinical trial for acute myeloid leukemia, the most

common grade 3/4 drug-related toxicity was a

pruritic rash[12].

Note: Without LD50 or TD50 values, a quantitative therapeutic index cannot be calculated. The

MTD for MK-2206 provides a benchmark for its toxicity threshold in preclinical models.
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Signaling Pathways and Experimental Workflows
To understand the context of AKT inhibition, it is crucial to visualize the underlying signaling

pathway and the experimental procedures used for evaluation.

AKT Signaling Pathway
The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell

growth, proliferation, and survival.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12397698?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Receptor Tyrosine
Kinase (RTK)

PI3K

Activation

PIP3

Converts PIP2 to

PIP2

PDK1

AKT

Recruits to membrane

Phosphorylates (Thr308)

TSC1/2

Inhibits

mTORC2

Phosphorylates (Ser473)
(Full Activation)

Rheb

Inhibits

mTORC1

Activates

Downstream Effectors
(e.g., S6K, 4E-BP1)

Phosphorylates

Cell Proliferation
& Survival

Promotes

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12397698?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Preparation

Kinase Reaction

Detection & Analysis

Purified Kinase
(e.g., AKT)

Incubate Kinase, Substrate,
Inhibitor, and ATP

Kinase Substrate
(e.g., peptide)

Test Inhibitor
(Serial Dilutions)

ATP (radiolabeled or
coupled to reporter)

Measure Kinase Activity
(e.g., phosphorylation)

Plot % Inhibition vs.
Inhibitor Concentration

Calculate IC50 Value

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12397698?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Study Setup

Dosing & Observation

Data Analysis

Select Animal Model
(e.g., mice, rats)

Divide into Dose Groups
(including control)

Administer Single Dose
of Test Compound

Observe for a Defined Period
(e.g., 14 days)

Record Morbidity,
Mortality, and Clinical Signs

Analyze Mortality Data

Calculate LD50 Value

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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